

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trimethylacetyl)thiophene

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Compound of Interest

Compound Name: 2-(Trimethylacetyl)thiophene

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of **2-(Trimethylacetyl)thiophene**, a key heterocyclic building block in contemporary drug discovery and materials science. By delving into its synthesis, purification, and detailed spectroscopic analysis, this document aims to equip researchers with the foundational knowledge necessary for its effective application.

Molecular Identity and Physicochemical Properties

2-(Trimethylacetyl)thiophene, also known as 2-pivaloylthiophene or tert-butyl 2-thienyl ketone, is an aromatic ketone featuring a thiophene ring acylated at the 2-position with a bulky trimethylacetyl (pivaloyl) group. This structural arrangement imparts specific steric and electronic properties that are instrumental in its chemical behavior and utility in synthesis.

Table 1: Key Physicochemical Properties of **2-(Trimethylacetyl)thiophene**

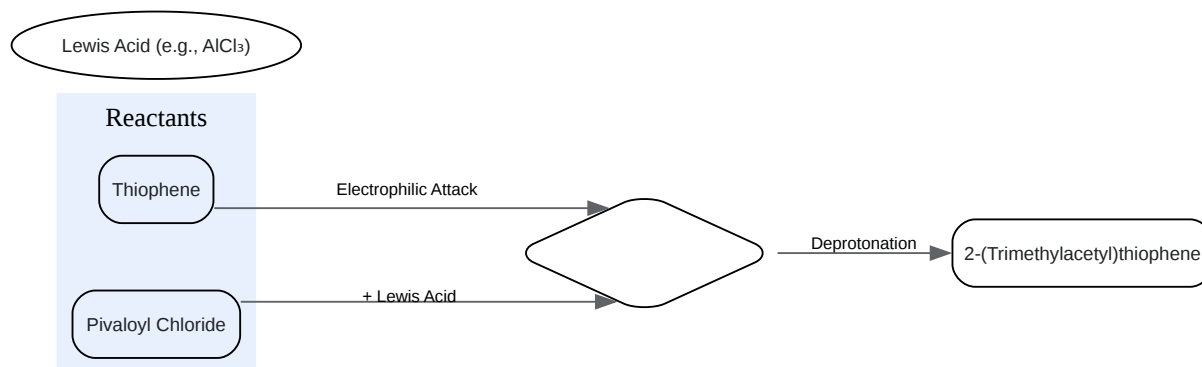
Property	Value	Source(s)
CAS Number	20409-48-7	[1]
Molecular Formula	C ₉ H ₁₂ OS	[1]
Molecular Weight	168.26 g/mol	[1]
Appearance	Clear colorless to pale yellow or very pale pink liquid	[2]
Boiling Point	114-116 °C at 14 mmHg	[3]
Density	1.070 g/mL at 25 °C	[3]
Refractive Index (n _D ²⁰)	1.5350	[3]

Synthesis and Purification: A Practical Approach

The synthesis of **2-(Trimethylacetyl)thiophene** is most commonly achieved via the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.

Synthesis via Friedel-Crafts Acylation

The reaction involves the activation of pivaloyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), to generate a highly electrophilic acylium ion. The nucleophilic thiophene ring then attacks this electrophile, preferentially at the C2 position due to the higher stability of the resulting cationic intermediate. Subsequent workup quenches the reaction and liberates the final product.



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Caption: Friedel-Crafts acylation of thiophene.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to a suitable inert solvent such as dichloromethane.
- **Formation of Acylium Ion:** Cool the suspension to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred suspension.
- **Acylation Reaction:** To this mixture, add a solution of thiophene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
- **Reaction Monitoring and Completion:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude **2-(Trimethylacetyl)thiophene** is typically a colored oil containing unreacted starting materials and side products. High-purity material, essential for subsequent applications, is obtained through vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

- **Apparatus Setup:** Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.
- **Distillation:** Place the crude product in the distillation flask with a magnetic stir bar. Apply vacuum and gently heat the flask.
- **Fraction Collection:** Collect the fraction that distills at the reported boiling point (114-116 °C at 14 mmHg).^[3] Discard any initial lower-boiling fractions.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of **2-(Trimethylacetyl)thiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the thiophene ring protons and the tert-butyl group. The three protons on the thiophene ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around δ 1.4 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the tert-butyl group. The carbonyl carbon is expected to resonate significantly downfield (around δ 200 ppm).

Note: While specific, experimentally verified spectra for **2-(Trimethylacetyl)thiophene** are not readily available in public databases, the expected chemical shifts can be reliably predicted based on the analysis of similar thiophene derivatives.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for **2-(Trimethylacetyl)thiophene**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3100	C-H stretch	Thiophene ring
2970-2870	C-H stretch	tert-Butyl group
~1660	C=O stretch	Ketone
1500-1400	C=C stretch	Thiophene ring
~850	C-H out-of-plane bend	2-substituted thiophene

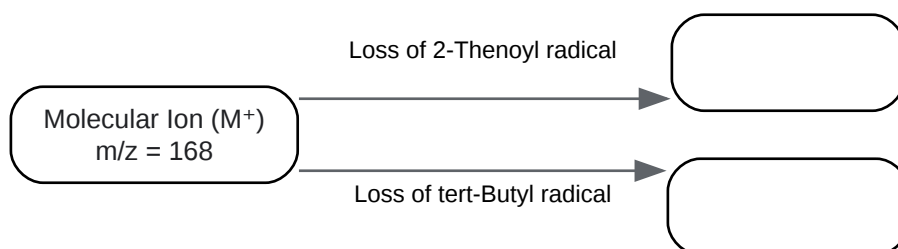
The exact positions of these bands can be influenced by the molecular environment and are best confirmed by experimental data.[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for **2-(Trimethylacetyl)thiophene** would be expected at m/z = 168.

Expected Fragmentation Pattern:

A prominent fragmentation pathway would involve the alpha-cleavage of the bond between the carbonyl group and the tert-butyl group, leading to a stable tert-butyl cation ($m/z = 57$) and a 2-thenoyl radical. Another significant fragmentation would be the formation of the 2-thenoyl cation ($m/z = 111$) through the loss of a tert-butyl radical.



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Caption: Key mass spectrometry fragmentation pathways.

Applications in Drug Development and Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.^{[1][8][9]} **2-(Trimethylacetyl)thiophene** serves as a versatile building block for the synthesis of more complex thiophene-containing molecules with potential therapeutic applications, including antiviral and antifungal agents.^{[1][8][9]} The bulky tert-butyl group can be strategically employed to modulate the steric and electronic properties of the final compound, influencing its binding affinity to biological targets and its pharmacokinetic profile.

For instance, the ketone functionality can be reduced to a secondary alcohol, which can then be further functionalized. The thiophene ring itself can undergo various reactions, such as halogenation or metal-catalyzed cross-coupling reactions, to introduce further diversity.

Safety and Handling

As with all laboratory chemicals, **2-(Trimethylacetyl)thiophene** should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Trimethylacetyl)thiophene is a valuable and versatile building block in organic synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The synthetic and purification protocols provided offer a practical starting point for researchers, while the spectroscopic information serves as a crucial reference for characterization and quality control.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acis-6854636.s3.amazonaws.com [pstorage-acis-6854636.s3.amazonaws.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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